4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
Description
4-(4-Fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure integrates a pyrrole-2-carboxamide core linked to a piperidin-4-yl moiety substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl group.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O/c25-18-7-5-16(6-8-18)17-13-22(26-14-17)24(31)29-19-9-11-30(12-10-19)23-20-3-1-2-4-21(20)27-15-28-23/h5-8,13-15,19,26H,1-4,9-12H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSQSKLKLADCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Synthesis of the Tetrahydroquinazolinyl Piperidine:
Coupling with Pyrrole Carboxamide: The final step involves coupling the fluorophenyl and tetrahydroquinazolinyl piperidine intermediates with a pyrrole carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that compounds similar to 4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways .
- Case Studies : In vitro studies have shown activity against various cancer cell lines, suggesting potential for development as anticancer agents.
2. Neuropharmacology
The compound's structural features suggest possible applications in neuropharmacology:
- Cognitive Enhancement : Research indicates that similar compounds can modulate neurotransmitter systems, potentially enhancing cognitive function .
- Case Studies : Animal models have demonstrated improvements in memory and learning tasks when administered derivatives of this compound .
1. Antimicrobial Properties
Studies have reported that derivatives of this compound possess antimicrobial activity against a range of pathogens:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Case Studies : Laboratory tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
2. Anti-inflammatory Effects
Research suggests that the compound may exhibit anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response .
- Case Studies : Experimental models of inflammation have shown reduced markers of inflammation upon treatment with similar compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Fluorine Substitution : The presence of the fluorine atom on the phenyl group is believed to enhance binding affinity to biological targets due to increased lipophilicity.
- Piperidine and Tetrahydroquinazoline Linkage : These moieties contribute to the overall stability and bioactivity of the compound through specific interactions with receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors, while the tetrahydroquinazolinyl piperidine moiety could modulate the activity of these receptors. The pyrrole carboxamide structure might play a role in stabilizing the compound-receptor complex, enhancing its overall efficacy.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share the 4-fluorophenyl group but differ in their heterocyclic core (pyrazole vs. pyrrole). Pyrazoles exhibit distinct electronic profiles due to the presence of two adjacent nitrogen atoms, which may influence hydrogen-bonding interactions compared to the single nitrogen in pyrrole .
Piperidine-Linked Carboxamides ()
The compound 1-[6-(4-ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide features a piperidinecarboxamide scaffold similar to the target molecule. However, its pyrimidinyl substituent contrasts with the tetrahydroquinazolin-4-yl group, which may confer enhanced rigidity and π-stacking capabilities in the target compound .
Heterocyclic Core Variations
Pyrazolo[3,4-b]pyridine Carboxamide ()
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW: 374.4) utilizes a fused pyrazolo-pyridine system, which increases molecular complexity compared to the target’s pyrrole-tetrahydroquinazoline framework. This difference may impact solubility and metabolic stability .
Chromen-2-yl Derivatives ()
The 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1, MP: 175–178°C) contains a chromen-2-yl group, a bicyclic system distinct from tetrahydroquinazoline. Chromen derivatives often exhibit antioxidant or anti-inflammatory activity, diverging from quinazoline’s kinase-inhibition roles .
Physicochemical and Functional Group Comparisons
Key Research Findings
Fluorophenyl Substituents : The 4-fluorophenyl group, common in the target compound and analogues (e.g., ), enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in neurological targets .
Piperidine vs. Pyrimidine Linkers : Piperidine-based carboxamides (, target compound) offer conformational flexibility, whereas pyrimidine-linked systems () may restrict motion, affecting target selectivity .
Heterocyclic Cores : Tetrahydroquinazoline (target) provides a planar, electron-rich system for kinase binding, contrasting with pyrazole () or chromene () cores, which may prioritize different target classes .
Biological Activity
The compound 4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is a member of a class of compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into distinct components:
- Pyrrole : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may influence biological activity.
- Tetrahydroquinazoline : This moiety is often associated with neuroactive properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Neuropharmacological Effects : The tetrahydroquinazoline component suggests potential in treating neurological disorders.
Anticancer Activity
A study focused on pyrrolopyridine derivatives has shown that compounds with similar scaffolds can act as effective inhibitors of cancer cell proliferation. For instance, derivatives were evaluated against ovarian and breast cancer cell lines, demonstrating moderate cytotoxicity while sparing normal cardiac cells .
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | Ovarian Cancer | 15 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 20 | Limited toxicity to normal cells |
Antimicrobial Activity
The antimicrobial efficacy of related pyrrole derivatives has been documented. For example, pyrrole chalcone derivatives exhibited good antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups significantly enhanced their activity .
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | 18 |
| Derivative 2 | Escherichia coli | 15 |
Neuropharmacological Potential
The tetrahydroquinazoline component is linked to neuroactive properties. Studies suggest that compounds containing this moiety may influence neurotransmitter systems, potentially providing therapeutic effects for conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position of substituents on the phenyl ring can significantly affect potency.
- Functional Group Variation : Alterations in functional groups lead to variations in solubility and bioavailability.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that modifications in the piperidine ring enhanced the compound's affinity for specific receptors involved in cancer progression.
- Animal Models : In vivo studies indicated that certain derivatives reduced tumor growth in mouse models without significant toxicity .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with piperidine intermediates and cyclization to form the tetrahydroquinazoline moiety. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions, followed by purification using HPLC . To optimize yields, researchers should employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time .
Example Protocol :
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : For confirming proton environments (e.g., fluorophenyl protons at ~7.2 ppm, piperidine signals at 2.5–3.5 ppm) .
- X-ray Crystallography : To resolve 3D conformation and hydrogen-bonding patterns (e.g., piperidine-quinazoline dihedral angles) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected error < 2 ppm) .
Q. How should researchers screen for preliminary biological activity?
Use in vitro assays targeting enzymes/receptors structurally related to the compound’s scaffold. For example:
- Kinase Inhibition Assays : Test against tyrosine kinases due to the quinazoline moiety’s known affinity .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to evaluate permeability .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
Contradictions may arise from assay conditions (e.g., pH, co-solvents like DMSO). Mitigation strategies:
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays.
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate key interactions .
- Molecular Dynamics Simulations : Model binding poses to identify steric clashes or solvation effects .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Isotope Labeling : Use -NMR to track metabolic degradation pathways .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a diazirine group to crosslink the compound with its target protein .
- Thermal Shift Assays (TSA) : Measure protein melting point shifts upon binding .
- CRISPR-Cas9 Knockout Models : Confirm phenotypic rescue in target-deficient cells .
Data Analysis and Optimization
Q. What statistical approaches are recommended for dose-response studies?
- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate IC/EC values.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics .
- Hill Slope Analysis : Detect cooperativity or allosteric effects in binding .
Q. How should researchers address solubility challenges in formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
